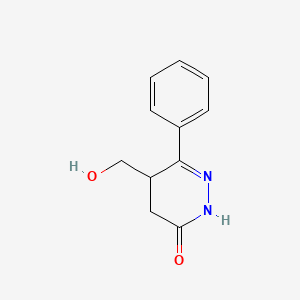

5-(Hydroxymethyl)-6-phenyl-4,5-dihydro-3(2H)-pyridazinone

Description

Properties

IUPAC Name |

4-(hydroxymethyl)-3-phenyl-4,5-dihydro-1H-pyridazin-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2O2/c14-7-9-6-10(15)12-13-11(9)8-4-2-1-3-5-8/h1-5,9,14H,6-7H2,(H,12,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UAYIYEKRCXWKAR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(=NNC1=O)C2=CC=CC=C2)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

23239-13-6 | |

| Record name | 3(2H)-Pyridazinone, 4,5-dihydro-5-(hydroxymethyl)-6-phenyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023239136 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 23239-13-6 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=125006 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis and Characterization of 5-(Hydroxymethyl)-6-phenyl-4,5-dihydro-3(2H)-pyridazinone

Abstract

This technical guide provides an in-depth exploration of the synthesis and characterization of 5-(Hydroxymethyl)-6-phenyl-4,5-dihydro-3(2H)-pyridazinone, a heterocyclic compound of significant interest in medicinal chemistry. Pyridazinone derivatives are recognized as versatile pharmacophores, exhibiting a wide array of biological activities, including but not limited to, cardiovascular, anti-inflammatory, and anticancer effects.[1][2][3][4][5] This document is intended for researchers, scientists, and professionals in the field of drug development, offering a detailed protocol for the synthesis of the target molecule, a thorough discussion of its characterization using modern analytical techniques, and insights into the scientific rationale behind the experimental choices.

Introduction: The Significance of the Pyridazinone Scaffold

The pyridazinone nucleus, a six-membered heterocycle containing two adjacent nitrogen atoms, is a privileged scaffold in drug discovery.[1][2] Its unique structural and electronic properties allow for diverse interactions with various biological targets. Derivatives of 6-phenyl-4,5-dihydropyridazin-3(2H)-one, in particular, have been the subject of extensive research due to their potent pharmacological activities.[6][7] The introduction of a hydroxymethyl group at the 5-position is anticipated to enhance the molecule's polarity and potential for hydrogen bonding, which could significantly influence its pharmacokinetic and pharmacodynamic profile. This guide aims to provide a robust and reproducible methodology for the synthesis and comprehensive characterization of this novel derivative.

Synthetic Strategy: A Rational Approach

The synthesis of 5-(Hydroxymethyl)-6-phenyl-4,5-dihydro-3(2H)-pyridazinone is most effectively achieved through a well-established two-step process involving the preparation of a key intermediate, a γ-keto acid, followed by its cyclization with hydrazine.

Synthesis of the γ-Keto Acid Precursor: 2-(Hydroxymethyl)-4-oxo-4-phenylbutanoic acid

The judicious choice of the starting material is paramount for the successful synthesis of the target pyridazinone. The precursor, 2-(hydroxymethyl)-4-oxo-4-phenylbutanoic acid, can be synthesized from readily available starting materials such as γ-butyrolactone. The synthetic pathway involves the introduction of a phenylketo group and a hydroxymethyl group onto the lactone scaffold, followed by ring-opening to yield the desired γ-keto acid.[2][4]

Cyclization with Hydrazine: Formation of the Pyridazinone Ring

The core of the pyridazinone synthesis lies in the condensation reaction between the γ-keto acid and hydrazine hydrate.[6][8][9][10][11] This reaction proceeds via the formation of a hydrazone with the ketone carbonyl, followed by an intramolecular nucleophilic attack of the terminal nitrogen of the hydrazine onto the carboxylic acid, leading to cyclization and the formation of the stable six-membered pyridazinone ring.

Experimental Protocols

Synthesis of 2-(Hydroxymethyl)-4-oxo-4-phenylbutanoic acid

A detailed, step-by-step protocol for the synthesis of the γ-keto acid precursor is outlined below. This procedure is based on established methods for the functionalization of lactones.[2][4]

-

Step 1: Phenylation of γ-Butyrolactone. In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, dissolve γ-butyrolactone in an appropriate anhydrous solvent such as tetrahydrofuran (THF).

-

Step 2: Enolate Formation. Cool the solution to -78 °C in a dry ice/acetone bath and add a strong base, such as lithium diisopropylamide (LDA), dropwise to generate the enolate.

-

Step 3: Acylation. Introduce benzoyl chloride to the reaction mixture and allow it to slowly warm to room temperature. The reaction is quenched with a saturated aqueous solution of ammonium chloride.

-

Step 4: Hydroxymethylation. The resulting α-benzoyl-γ-butyrolactone is then subjected to hydroxymethylation using formaldehyde in the presence of a base.

-

Step 5: Ring Opening. The purified α-benzoyl-α-(hydroxymethyl)-γ-butyrolactone is then hydrolyzed using an aqueous solution of a strong base, such as sodium hydroxide, followed by acidification to yield 2-(hydroxymethyl)-4-oxo-4-phenylbutanoic acid.

-

Step 6: Purification. The crude product is purified by recrystallization or column chromatography.

Synthesis of 5-(Hydroxymethyl)-6-phenyl-4,5-dihydro-3(2H)-pyridazinone

-

Step 1: Reaction Setup. In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-(hydroxymethyl)-4-oxo-4-phenylbutanoic acid in a suitable solvent, such as ethanol or acetic acid.

-

Step 2: Addition of Hydrazine. Add an equimolar amount of hydrazine hydrate to the solution.

-

Step 3: Reflux. Heat the reaction mixture to reflux for a period of 4-6 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC).

-

Step 4: Isolation of the Product. Upon completion of the reaction, cool the mixture to room temperature. The product may precipitate out of the solution. If not, the solvent is removed under reduced pressure.

-

Step 5: Purification. The crude product is collected by filtration and purified by recrystallization from a suitable solvent system, such as ethanol/water, to afford 5-(Hydroxymethyl)-6-phenyl-4,5-dihydro-3(2H)-pyridazinone as a crystalline solid.

Characterization of 5-(Hydroxymethyl)-6-phenyl-4,5-dihydro-3(2H)-pyridazinone

A comprehensive characterization of the synthesized compound is essential to confirm its identity, purity, and structure. The following analytical techniques are recommended:

Physical Properties

| Property | Expected Value |

| CAS Number | 23239-13-6[9] |

| Molecular Formula | C₁₁H₁₂N₂O₂[3] |

| Molecular Weight | 204.23 g/mol [3] |

| Appearance | White to off-white crystalline solid |

| Melting Point | To be determined experimentally |

| Solubility | Soluble in polar organic solvents |

Spectroscopic Analysis

The IR spectrum is expected to show characteristic absorption bands for the functional groups present in the molecule.[3]

| Functional Group | Expected Wavenumber (cm⁻¹) |

| O-H (alcohol) | 3400-3200 (broad) |

| N-H (amide) | 3300-3100 |

| C-H (aromatic) | 3100-3000 |

| C-H (aliphatic) | 3000-2850 |

| C=O (amide) | 1680-1640 |

| C=C (aromatic) | 1600-1450 |

| C-O (alcohol) | 1260-1000 |

¹H NMR: The proton NMR spectrum will provide detailed information about the chemical environment of the hydrogen atoms. Based on related structures, the following chemical shifts are anticipated.[6][8][10][12]

| Proton | Expected Chemical Shift (δ, ppm) | Multiplicity |

| Aromatic-H | 7.2 - 7.8 | Multiplet |

| NH (amide) | 8.0 - 9.0 | Singlet (broad) |

| CH (at C5) | 4.0 - 4.5 | Multiplet |

| CH₂ (hydroxymethyl) | 3.5 - 4.0 | Multiplet |

| CH₂ (at C4) | 2.5 - 3.0 | Multiplet |

| OH (alcohol) | Variable | Singlet (broad) |

¹³C NMR: The carbon NMR spectrum will confirm the carbon framework of the molecule.[10][13][14]

| Carbon | Expected Chemical Shift (δ, ppm) |

| C=O (amide) | 165 - 175 |

| Aromatic-C | 125 - 140 |

| C6 | 145 - 155 |

| C5 | 50 - 60 |

| CH₂ (hydroxymethyl) | 60 - 70 |

| C4 | 25 - 35 |

Mass spectrometry will be used to determine the molecular weight and fragmentation pattern of the compound. The electron ionization (EI) mass spectrum is expected to show a molecular ion peak [M]⁺ at m/z = 204. Subsequent fragmentation may involve the loss of the hydroxymethyl group (-CH₂OH), water (-H₂O), and cleavage of the pyridazinone ring.

Visualizing the Workflow

The following diagrams illustrate the synthetic workflow and the logical relationship of the characterization process.

Caption: Synthetic workflow for 5-(Hydroxymethyl)-6-phenyl-4,5-dihydro-3(2H)-pyridazinone.

Caption: Logical workflow for the characterization of the synthesized compound.

Conclusion

This technical guide provides a comprehensive framework for the synthesis and characterization of 5-(Hydroxymethyl)-6-phenyl-4,5-dihydro-3(2H)-pyridazinone. By following the detailed protocols and utilizing the described analytical techniques, researchers can confidently prepare and validate this promising heterocyclic compound. The insights into the rationale behind the experimental choices are intended to empower scientists to not only reproduce these results but also to adapt and innovate in their own research endeavors within the exciting field of medicinal chemistry.

References

- Pathak, S., Sharma, V., Agrawal, N., & Sharma, S. (2025). Pyridazinone: Current Progress in Synthesis of its Derivatives and Biological Activity. Medicinal Chemistry, 21(8), 822-842.

- Synthesis and Bioactivity of 6-Phenyl-4,5-dihydro-3(2H)-pyridazinone Derivatives. (2025).

-

Synthesis and bioactivity of 6-phenyl-4,5-dihydro-3(2H)-pyridazinone derivatives. (2007). Arzneimittelforschung, 57(10), 641-6. [Link]

- Pathak, S., Sharma, V., Agrawal, N., & Sharma, S. (2025). Pyridazinone: Current Progress in Synthesis of its Derivatives and Biological Activity. Bentham Science.

-

SpectraBase. (n.d.). 4,5-dihydro-5-(hydroxymethyl)-6-phenyl-3(2H)pyridazinone. [Link]

-

Pyridazin-3(2H)-ones: Synthesis, reactivity, applications in pharmacology and agriculture. (n.d.). Journal of Chemical and Pharmaceutical Research. [Link]

-

Pharmacological activities of pyridazines and pyridazinone Derivatives: A Review on biologically active scaffold. (n.d.). SAR Publication. [Link]

-

Borisova, B., Laronze-Cochard, M., & Gérard, S. (2026). PYRIDAZINONE AS VERSATILE SCAFFOLD IN DRUG DISCOVERY: VIEW ON CURRENT DEVELOPMENT. Journal of Chemical Technology and Metallurgy. [Link]

-

Synthesis, Spectroscopic Characterization, Antibacterial Activity, and Computational Studies of Novel Pyridazinone Derivatives. (2022). MDPI. [Link]

-

N-Alkylated 5,5-Diphenylhydantoin Derivatives: Synthesis, X-ray, Spectroscopic Characterization, Hirshfeld Surface Analysis, DFT, Molecular Docking, Molecular Dynamics Simulations, and Cholesterol Oxidase Binding Affinity Estimation. (n.d.). ACS Publications. [Link]

-

6-Methyl-2-phenyl-4,5-dihydropyridazin-3(2H)-one. (n.d.). PMC - NIH. [Link]

-

Synthesis of Some New 4,5-dihydro-6-(4-methoxy-3-methylphenyl)-3(2H)-pyridazinone Derivatives. (2025). ResearchGate. [Link]

-

S1 Copies of by 1H and 13C NMR spectra. (n.d.). The Royal Society of Chemistry. [Link]

-

SpectraBase. (n.d.). 4,5-dihydro-5-(hydroxymethyl)-6-phenyl-3(2H)pyridazinone. [Link]

-

6-(substituted phenyl)-5-methyl-4,5-dihydro-pyridazin-3(2H)-ones of medicinal interest. The synthesis of SK&F 94836 and SK&F 95654. (2025). ResearchGate. [Link]

-

Synthesis of γ-hydroxy-α-(arylmethyl)carboxylic acids from lactones: pathway to a structural motif derived from lactic acid and amino acid analogs? (2019). PMC - NIH. [Link]

-

Exploring Potential, Synthetic Methods and General Chemistry of Pyridazine and Pyridazinone: A Brief Introduction. (n.d.). Semantic Scholar. [Link]

-

Synthesis of γ-hydroxy-α-(arylmethyl)carboxylic acids from lactones: pathway to a structural motif derived from lactic acid and amino acid analogs? (2019). PubMed. [Link]

-

Development of a Novel Class of Pyridazinone Derivatives as Selective MAO-B Inhibitors. (2022). MDPI. [Link]

-

2-Butyl-6-phenyl-4,5-dihydropyridazin-3(2H)-one: Synthesis, In Silico Studies and In Vitro Cyclooxygenase-2 Inhibitory Activity. (2020). MDPI. [Link]

Sources

- 1. journals.library.ualberta.ca [journals.library.ualberta.ca]

- 2. Synthesis of γ-hydroxy-α-(arylmethyl)carboxylic acids from lactones: pathway to a structural motif derived from lactic acid and amino acid analogs? - PMC [pmc.ncbi.nlm.nih.gov]

- 3. spectrabase.com [spectrabase.com]

- 4. Synthesis of γ-hydroxy-α-(arylmethyl)carboxylic acids from lactones: pathway to a structural motif derived from lactic acid and amino acid analogs? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. dev.spectrabase.com [dev.spectrabase.com]

- 6. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]

- 7. researchgate.net [researchgate.net]

- 8. rsc.org [rsc.org]

- 9. 23239-13-6|5-(Hydroxymethyl)-6-phenyl-4,5-dihydropyridazin-3(2H)-one|BLD Pharm [bldpharm.com]

- 10. 2-Butyl-6-phenyl-4,5-dihydropyridazin-3(2H)-one: Synthesis, In Silico Studies and In Vitro Cyclooxygenase-2 Inhibitory Activity | MDPI [mdpi.com]

- 11. govinfo.gov [govinfo.gov]

- 12. researchgate.net [researchgate.net]

- 13. N‑Alkylated 5,5-Diphenylhydantoin Derivatives: Synthesis, X‑ray, Spectroscopic Characterization, Hirshfeld Surface Analysis, DFT, Molecular Docking, Molecular Dynamics Simulations, and Cholesterol Oxidase Binding Affinity Estimation - PMC [pmc.ncbi.nlm.nih.gov]

- 14. rsc.org [rsc.org]

An In-depth Technical Guide to the Physicochemical Properties of 5-(Hydroxymethyl)-6-phenyl-4,5-dihydro-3(2H)-pyridazinone

For the attention of: Researchers, Scientists, and Drug Development Professionals

Abstract

The pyridazinone scaffold is a cornerstone in medicinal chemistry, with derivatives exhibiting a wide array of pharmacological activities, including cardiotonic, anti-inflammatory, and anticancer effects.[1] This guide provides a comprehensive technical overview of the physicochemical properties of a specific derivative, 5-(Hydroxymethyl)-6-phenyl-4,5-dihydro-3(2H)-pyridazinone. Understanding these properties is paramount for drug design, formulation development, and predicting in vivo behavior. This document delineates the compound's chemical identity, proposes a robust synthetic strategy, and offers a detailed analysis of its key physicochemical parameters. Furthermore, it provides standardized experimental protocols for the empirical determination of these properties, ensuring scientific rigor and reproducibility.

Chemical Identity and Structural Elucidation

A precise understanding of a compound's identity is the foundation of all subsequent research.

| Identifier | Value | Source |

| Chemical Name | 5-(Hydroxymethyl)-6-phenyl-4,5-dihydro-3(2H)-pyridazinone | - |

| CAS Number | 23239-13-6 | [2] |

| Molecular Formula | C₁₁H₁₂N₂O₂ | [2] |

| Molecular Weight | 204.23 g/mol | [2] |

The structure, illustrated below, features a dihydropyridazinone core, a six-membered heterocycle with two adjacent nitrogen atoms. Key functionalities include a phenyl group at position 6, which contributes to the molecule's lipophilicity and potential for aromatic interactions, and a hydroxymethyl group at position 5. This hydroxyl group is a critical determinant of the compound's polarity, solubility, and potential for hydrogen bonding.

Figure 1: Chemical structure of the target compound.

Synthesis Pathway and Rationale

The proposed two-step synthesis involves:

-

Synthesis of the γ-keto acid precursor: 3-Formyl-3-phenylpropanoic acid. This can be achieved through various organic synthesis methods, such as a controlled oxidation of a corresponding diol or a formylation reaction of a suitable phenylpropanoic acid derivative.

-

Cyclocondensation with Hydrazine Hydrate: The γ-keto acid is then reacted with hydrazine hydrate, typically in a protic solvent like ethanol, under reflux. The reaction proceeds via the formation of a hydrazone intermediate, followed by intramolecular cyclization to yield the dihydropyridazinone ring.

Figure 2: Proposed synthetic workflow.

Experimental Protocol: Generalized Synthesis

This protocol is a generalized procedure based on common practices for pyridazinone synthesis. Optimization of reaction times, temperatures, and purification methods would be necessary for this specific compound.

-

Reaction Setup: To a round-bottom flask equipped with a reflux condenser, add the γ-keto acid precursor (1 equivalent).

-

Solvent Addition: Add ethanol to dissolve the starting material.

-

Reagent Addition: Add hydrazine hydrate (1.1 equivalents) dropwise to the solution.

-

Reaction: Heat the mixture to reflux and maintain for 4-8 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Work-up: After completion, cool the reaction mixture to room temperature. Reduce the solvent volume under reduced pressure.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

Core Physicochemical Properties and Their Implications

The physicochemical properties of a drug candidate are critical determinants of its absorption, distribution, metabolism, and excretion (ADME) profile.

Melting Point

The melting point is a crucial indicator of purity and is important for formulation development, particularly for solid dosage forms. For the closely related compound, 6-phenyl-4,5-dihydro-3(2H)-pyridazinone, the melting point is reported to be in the range of 148-154 °C.[3] The presence of the hydroxymethyl group in the target compound is expected to introduce hydrogen bonding, which could lead to a higher melting point.

Solubility

Solubility is a key factor influencing bioavailability. Poor aqueous solubility can be a major hurdle in drug development.[4]

-

Aqueous Solubility: The parent compound, 6-phenyl-4,5-dihydropyridazin-3(2H)-one, is reported to be practically insoluble in water.[5] However, the introduction of the polar hydroxymethyl group is expected to significantly increase its aqueous solubility due to the potential for hydrogen bonding with water molecules.

-

Organic Solubility: Based on data for a similar compound, 6-phenylpyridazin-3(2H)-one, the target molecule is expected to be sparingly soluble in alcohols like methanol and ethanol, and freely soluble in polar aprotic solvents such as DMSO and PEG-400.[4]

Lipophilicity (LogP)

The partition coefficient (LogP) is a measure of a compound's lipophilicity and is a key predictor of its ability to cross biological membranes. A balanced LogP is often desired for oral drug candidates. While no experimental LogP data exists for the target compound, we can make an informed estimation. The related compound, 4,5-dihydro-6-methyl-3(2H)-pyridazinone, has a computed XLogP3 of -0.7. The presence of a phenyl group instead of a methyl group would increase the LogP, while the hydroxymethyl group would decrease it. Therefore, a moderately low positive or slightly negative LogP value can be anticipated.

Acidity/Basicity (pKa)

The ionization state of a molecule at physiological pH affects its solubility, permeability, and interaction with biological targets. The pyridazinone ring contains two nitrogen atoms. The parent aromatic pyridazine is weakly basic (pKa around 2.3).[6] However, in the dihydropyridazinone ring system, the amide-like proton on one of the nitrogens will exhibit weak acidity. The other nitrogen is less basic due to its involvement in the amide resonance. The hydroxymethyl group is not expected to significantly influence the pKa of the ring system.

Figure 3: Relationship between core physicochemical properties and drug development outcomes.

Standardized Protocols for Physicochemical Characterization

To ensure data integrity and reproducibility, the following standardized protocols are recommended for the experimental determination of the key physicochemical properties.

Protocol for Melting Point Determination

-

Sample Preparation: A small amount of the purified, dry compound is packed into a capillary tube.

-

Instrumentation: A calibrated digital melting point apparatus is used.

-

Measurement: The sample is heated at a slow, controlled rate (e.g., 1-2 °C/min) near the expected melting point.

-

Data Recording: The temperature range from the appearance of the first liquid droplet to the complete liquefaction of the sample is recorded.

Protocol for Equilibrium Solubility Determination (Shake-Flask Method)

-

Preparation: An excess amount of the compound is added to a known volume of the solvent (e.g., water, phosphate-buffered saline pH 7.4) in a sealed vial.

-

Equilibration: The vials are agitated at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient time (e.g., 24-48 hours) to reach equilibrium.

-

Separation: The suspension is filtered or centrifuged to separate the undissolved solid.

-

Quantification: The concentration of the compound in the clear supernatant is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

Protocol for LogP Determination (Shake-Flask Method)

-

System Preparation: n-Octanol and water are mutually saturated by shaking together for 24 hours and then allowing the layers to separate.

-

Partitioning: A known amount of the compound is dissolved in one of the phases (preferably the one in which it is more soluble). This solution is then mixed with a known volume of the other phase in a separatory funnel.

-

Equilibration: The mixture is shaken vigorously for a set period and then allowed to stand for the phases to separate completely.

-

Quantification: The concentration of the compound in both the n-octanol and aqueous layers is determined by a suitable analytical method (e.g., HPLC-UV).

-

Calculation: LogP is calculated as the base-10 logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.

Predicted Spectroscopic Data

While experimental spectra are the gold standard, the following are predictions of the key spectroscopic features based on the compound's structure:

-

¹H-NMR:

-

Aromatic Protons: Signals in the range of 7.2-7.8 ppm corresponding to the phenyl group.

-

CH₂ (dihydropyridazinone ring): Diastereotopic protons that will likely appear as complex multiplets.

-

CH (position 5): A multiplet coupled to the adjacent CH₂ and the CH₂ of the hydroxymethyl group.

-

CH₂ (hydroxymethyl): A doublet or multiplet.

-

OH: A broad singlet, exchangeable with D₂O.

-

NH: A broad singlet, exchangeable with D₂O.

-

-

¹³C-NMR:

-

Carbonyl Carbon: A signal in the downfield region (around 170 ppm).

-

Aromatic Carbons: Signals in the range of 125-140 ppm.

-

Aliphatic Carbons: Signals for the CH, and two CH₂ groups in the upfield region.

-

-

IR Spectroscopy:

-

N-H stretch: A broad absorption around 3200 cm⁻¹.

-

O-H stretch: A broad absorption around 3400 cm⁻¹.

-

C=O stretch (amide): A strong absorption around 1650-1680 cm⁻¹.

-

C=C stretch (aromatic): Absorptions around 1600 and 1450 cm⁻¹.

-

Conclusion

5-(Hydroxymethyl)-6-phenyl-4,5-dihydro-3(2H)-pyridazinone is a promising scaffold for further investigation in drug discovery. This guide has established its chemical identity and proposed a viable synthetic route. While experimental data for some of its physicochemical properties are yet to be published, this document provides a robust framework for their estimation and empirical determination through standardized protocols. The interplay of its structural features—the lipophilic phenyl group and the hydrophilic hydroxymethyl group—suggests a balanced profile that warrants further exploration. The methodologies and insights presented herein are intended to empower researchers to unlock the full therapeutic potential of this and related pyridazinone derivatives.

References

- Boukharsa, Y., et al. (2014). Pyridazin-3(2H)-ones: Synthesis, reactivity, applications in pharmacology and agriculture. Journal of Chemical and Pharmaceutical Research, 6(12), 297-310.

- Ansari, K. F., & Lal, C. (2009). Synthesis, Characterization and Solubility Determination of 6-Phenyl-pyridazin-3(2H)-one in Different Pharmaceutical Solvents. Molecules, 14(9), 3469-3483.

- Shaikh, J. I., et al. (2018). Solubility and thermodynamics of 6-phenyl-4,5-dihydropyridazin-3(2H)-one in various neat solvents at different temperatures. Journal of Molecular Liquids, 265, 83-90.

- Gupta, A. K., & Kumar, R. (2012). Exploring Potential, Synthetic Methods and General Chemistry of Pyridazine and Pyridazinone: A Brief Introduction. Journal of Pharmacy Research, 5(3), 1549-1554.

Sources

The Pivotal Role of C5 Substitution in 6-Phenyl-3(2H)-Pyridazinones: A Deep Dive into Structure-Activity Relationships

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The 6-phenyl-3(2H)-pyridazinone scaffold is a privileged heterocyclic motif in medicinal chemistry, renowned for its diverse pharmacological activities.[1][2] This guide, intended for researchers and drug development professionals, delves into the critical structure-activity relationships (SAR) governed by substitutions at the 5-position of this core structure. We will explore how modifications at this specific site profoundly influence the biological activity, with a particular focus on antiplatelet and cardiotonic effects mediated through the inhibition of phosphodiesterase (PDE) enzymes.

The 6-Phenyl-3(2H)-Pyridazinone Core: A Versatile Pharmacophore

The pyridazinone ring system is a key component in a variety of biologically active molecules.[2] The inherent electronic properties and structural features of the 6-phenyl-3(2H)-pyridazinone core make it an attractive starting point for the design of novel therapeutic agents. Its ability to be readily functionalized at various positions allows for the fine-tuning of its pharmacological profile.[3] Among these positions, the C5 position has emerged as a crucial determinant of both the potency and the mechanism of action of these compounds.[4][5]

Unraveling the Structure-Activity Relationship at the 5-Position

Systematic modifications of the substituent at the 5-position of the 6-phenyl-3(2H)-pyridazinone ring have revealed a significant dependence of the biological effect on the nature of this group.[4][5] The primary mechanism of action for the antiplatelet and cardiotonic effects of these compounds is the inhibition of phosphodiesterases (PDEs), a family of enzymes that regulate the intracellular levels of the second messengers cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP).[6][7]

Impact on Antiplatelet Activity

The antiplatelet activity of 5-substituted 6-phenyl-3(2H)-pyridazinones is primarily attributed to the inhibition of PDE3 in platelets.[8] Inhibition of PDE3 leads to an increase in intracellular cAMP levels, which in turn inhibits platelet aggregation.[7][9] The nature of the substituent at the 5-position directly influences the inhibitory potency against PDE3.

A notable study by Sotelo et al. systematically explored a range of substituents at the 5-position and evaluated their antiplatelet activity. The findings from this and other related studies are summarized in the table below, highlighting the diverse chemical functionalities that have been investigated.

| Substituent at C5 | Compound ID | Antiplatelet Activity (IC50, µM) | Reference |

| -H | 1 | > 100 | [4] |

| -CH3 | 2 | 50.1 | [4] |

| -CH2CH3 | 3 | 35.5 | [4] |

| -CH=CH-CO-Ph | 4 | 0.8 | [10] |

| -S-Ph | 5 | 1.2 | [10] |

| -C≡C-Ph | 6 | 15.8 | [4] |

| 5-methoxy-1H-indol-3-yl | 7 | 0.251 (PDE4B) | [11] |

Table 1: Influence of C5-substituents on the antiplatelet and PDE inhibitory activity of 6-phenyl-3(2H)-pyridazinones.

The data clearly indicates that the introduction of specific functionalities at the 5-position can dramatically enhance antiplatelet potency. For instance, the presence of a 3-phenyl-3-oxo-propenyl fragment or a phenylthio group leads to compounds with sub-micromolar activity.[10] This suggests that these moieties may engage in favorable interactions within the active site of PDE3.

Influence on Cardiotonic Activity

The positive inotropic (contractility-enhancing) effects of these pyridazinone derivatives are also linked to PDE inhibition, primarily PDE3, in cardiac muscle.[12] By inhibiting PDE3 in cardiomyocytes, intracellular cAMP levels rise, leading to increased calcium influx and enhanced cardiac contractility.

The following diagram illustrates the general workflow for synthesizing 5-substituted 6-phenyl-3(2H)-pyridazinones, a critical process for exploring the SAR of this compound class.

Caption: General synthetic workflow for 5-substituted 6-phenyl-3(2H)-pyridazinones.

Mechanism of Action: Targeting Phosphodiesterases

As previously mentioned, the primary molecular targets for the antiplatelet and cardiotonic activities of 5-substituted 6-phenyl-3(2H)-pyridazinones are phosphodiesterases. These enzymes play a critical role in regulating intracellular signaling pathways mediated by cAMP and cGMP.[6][7]

The following diagram illustrates the role of PDEs in platelet and cardiac muscle cell signaling and the inhibitory effect of the pyridazinone derivatives.

Caption: Mechanism of action of 5-substituted 6-phenyl-3(2H)-pyridazinones.

Experimental Protocols

To facilitate further research in this area, we provide detailed, step-by-step methodologies for the synthesis of a key intermediate and for the evaluation of biological activity.

Synthesis of 5-Bromo-6-phenyl-3(2H)-pyridazinone

This protocol describes a general method for the synthesis of a key 5-halo intermediate, which can be further functionalized via palladium-catalyzed cross-coupling reactions.

Step 1: Friedel-Crafts Acylation to form β-Benzoylpropionic Acid

-

To a stirred suspension of anhydrous aluminum chloride (2.2 mol) in dry benzene (500 mL) at 0-5°C, add succinic anhydride (1.0 mol) portion-wise over 30 minutes.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 24 hours.

-

Pour the reaction mixture onto a mixture of crushed ice (1 kg) and concentrated hydrochloric acid (200 mL).

-

Extract the aqueous layer with ethyl acetate (3 x 500 mL).

-

Combine the organic layers, wash with brine (2 x 300 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude β-benzoylpropionic acid.

-

Recrystallize the crude product from a mixture of ethanol and water to obtain pure β-benzoylpropionic acid.

Step 2: Cyclization to form 6-Phenyl-4,5-dihydro-3(2H)-pyridazinone

-

A mixture of β-benzoylpropionic acid (1.0 mol) and hydrazine hydrate (1.2 mol) in ethanol (500 mL) is refluxed for 6 hours.

-

Cool the reaction mixture to room temperature, and collect the precipitated solid by filtration.

-

Wash the solid with cold ethanol and dry under vacuum to yield 6-phenyl-4,5-dihydro-3(2H)-pyridazinone.

Step 3: Bromination to form 5-Bromo-6-phenyl-3(2H)-pyridazinone

-

To a solution of 6-phenyl-4,5-dihydro-3(2H)-pyridazinone (1.0 mol) in glacial acetic acid (500 mL), add N-bromosuccinimide (NBS) (1.1 mol) portion-wise at room temperature.

-

Stir the reaction mixture at room temperature for 12 hours.

-

Pour the reaction mixture into ice-water (1 L) and collect the precipitated solid by filtration.

-

Wash the solid with water and recrystallize from ethanol to afford pure 5-bromo-6-phenyl-3(2H)-pyridazinone.

In Vitro Platelet Aggregation Assay

This protocol outlines a standard method for evaluating the antiplatelet activity of test compounds using light transmission aggregometry (LTA).[13][14]

1. Preparation of Platelet-Rich Plasma (PRP) and Platelet-Poor Plasma (PPP)

-

Collect whole blood from healthy, consenting donors (who have not taken antiplatelet medication for at least two weeks) into tubes containing 3.2% sodium citrate.

-

Centrifuge the blood at 200 x g for 15 minutes at room temperature to obtain PRP.

-

Transfer the supernatant (PRP) to a separate tube.

-

Centrifuge the remaining blood at 1500 x g for 20 minutes to obtain PPP.

-

Adjust the platelet count in the PRP to approximately 2.5 x 10⁸ platelets/mL using PPP.

2. Platelet Aggregation Measurement

-

Pre-warm the PRP to 37°C for 10 minutes.

-

Place a cuvette containing 450 µL of PRP and a magnetic stir bar into the aggregometer.

-

Add 5 µL of the test compound solution (dissolved in a suitable solvent, e.g., DMSO, with the final solvent concentration not exceeding 0.5%) or vehicle control and incubate for 5 minutes at 37°C.

-

Initiate platelet aggregation by adding an agonist (e.g., 10 µM ADP or 2 µg/mL collagen).

-

Record the change in light transmission for at least 5 minutes. The maximum aggregation is determined and compared to the vehicle control.

-

Calculate the IC50 value, which is the concentration of the compound that inhibits platelet aggregation by 50%.

In Vitro Phosphodiesterase (PDE) Inhibition Assay

This protocol describes a general method for determining the inhibitory activity of compounds against specific PDE isoforms.[2][15]

1. Reagents and Buffers

-

Recombinant human PDE enzyme (e.g., PDE3A, PDE4B, PDE5A)

-

Assay buffer (e.g., 40 mM Tris-HCl, pH 8.0, 10 mM MgCl₂, 1 mM DTT)

-

Substrate: cAMP or cGMP

-

[³H]-cAMP or [³H]-cGMP (as a tracer)

-

Snake venom nucleotidase

-

Scintillation cocktail

2. Assay Procedure

-

Prepare serial dilutions of the test compounds in the assay buffer.

-

In a microplate, add the test compound or vehicle control, the PDE enzyme, and the assay buffer.

-

Pre-incubate the mixture for 10 minutes at 30°C.

-

Initiate the reaction by adding the substrate mixture (containing unlabeled and [³H]-labeled cAMP or cGMP).

-

Incubate the reaction for a specified time (e.g., 30 minutes) at 30°C.

-

Stop the reaction by adding a stop solution (e.g., 0.2 M HCl).

-

Add snake venom nucleotidase to convert the resulting [³H]-AMP or [³H]-GMP to [³H]-adenosine or [³H]-guanosine.

-

Separate the radiolabeled product from the unreacted substrate using an appropriate method (e.g., anion-exchange chromatography).

-

Quantify the amount of radiolabeled product using liquid scintillation counting.

-

Calculate the percentage of inhibition and determine the IC50 value for each compound.

Conclusion and Future Perspectives

The 5-position of the 6-phenyl-3(2H)-pyridazinone scaffold is a critical locus for modulating its pharmacological activity. The introduction of diverse substituents at this position has a profound impact on the antiplatelet and cardiotonic properties of these compounds, primarily through the inhibition of phosphodiesterases. The insights gained from systematic SAR studies have paved the way for the rational design of more potent and selective inhibitors. Future research in this area should focus on exploring novel and diverse functionalities at the 5-position to further optimize the therapeutic potential of this promising class of compounds. The detailed experimental protocols provided in this guide are intended to empower researchers to contribute to this exciting field of drug discovery.

References

-

Sotelo, E., Fraiz, N., Yáñez, M., Terrades, V., Laguna, R., Cano, E., & Raviña, E. (2002). Pyridazines. Part XXIX: synthesis and platelet aggregation inhibition activity of 5-substituted-6-phenyl-3(2H)-pyridazinones. Novel aspects of their biological actions. Bioorganic & Medicinal Chemistry, 10(9), 2873–2882. [Link]

- Sotelo, E., & Raviña, E. (2003). Pyridazines. Part 30. Palladium-catalysed synthesis of 5-substituted-6-phenyl-3(2H)

- Abida, & Asif, M. (2019). Pharmacological activities of pyridazines and pyridazinone Derivatives: A Review on biologically active scaffold. South Asian Research Journal of Pharmaceutical Sciences, 1(1), 16–37.

-

Coelho, A., Sotelo, E., & Raviña, E. (2004). Pyridazines. Part 36: Synthesis and antiplatelet activity of 5-substituted-6-phenyl-3(2H)-pyridazinones. Bioorganic & Medicinal Chemistry, 12(18), 4965–4972. [Link]

-

Tsoupras, A., Lordan, R., & Zabetakis, I. (2018). Platelet aggregometry assay for evaluating the effects of platelet agonists and antiplatelet compounds on platelet function in vitro. MethodsX, 5, 1235–1241. [Link]

-

Gresele, P., Momi, S., & Falcinelli, E. (2011). Anti-platelet therapy: phosphodiesterase inhibitors. British Journal of Clinical Pharmacology, 72(4), 634–646. [Link]

- Sotelo, E., & Raviña, E. (2002). Pyridazines. Part XXIX: synthesis and platelet aggregation inhibition activity of 5-substituted-6-phenyl-3(2H)-pyridazinones. Novel aspects of their biological actions. Bioorganic & Medicinal Chemistry, 10(9), 2873–2882.

-

Kim, D., & Lee, J. (2008). Facile synthesis of 6-aryl 5-N-substituted pyridazinones: microwave-assisted Suzuki-Miyaura cross coupling of 6-chloropyridazinones. Tetrahedron Letters, 49(38), 5543–5546. [Link]

- BenchChem. (2025).

- Asif, M. (2014). A review on various chemical and biological activities of pyridazinone derivatives. Scholars Research Library, Archives of Applied Science Research, 6(1), 54-71.

- Asif, M. (2011). Recent Advances in Anti-inflammatory Potential of Pyridazinone Derivatives. Current Medicinal Chemistry, 18(34), 5246-5261.

-

CVPharmacology. (n.d.). Phosphodiesterase Inhibitors. Retrieved from [Link]

- Giovannoni, M. P., et al. (2006). Novel Pyrazolopyrimidopyridazinones with Potent and Selective Phosphodiesterase 5 (PDE5) Inhibitory Activity as Potential Agents for Treatment of Erectile Dysfunction. Journal of Medicinal Chemistry, 49(16), 4843–4853.

- Le Baut, G., et al. (2021). Pyridazinone derivatives as potential anti-inflammatory agents: synthesis and biological evaluation as PDE4 inhibitors. RSC Medicinal Chemistry, 12(4), 586-597.

- Nobel Prize Outreach AB. (2010). PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS.

- Promega Corporation. (2021). PDE-Glo™ Phosphodiesterase Assay Technical Bulletin #TB353.

- Francis, S. H., & Corbin, J. D. (2015). Cardiac Phosphodiesterases and their Modulation for Treating Heart Disease. Current opinion in pharmacology, 20, 13–21.

- Maurice, D. H., et al. (2007). Role of phosphodiesterase type 3A and 3B in regulating platelet and cardiac function using subtype-selective knockout mice. Cellular Signalling, 19(8), 1765–1771.

- ResearchGate. (n.d.). The predicted PDE5 IC50 values of the test set (series A-H) in nM.

- Maccallini, C., et al. (2019). The Construction and Application of a New Screening Method for Phosphodiesterase Inhibitors. Molecules, 24(10), 1908.

- Vandecasteele, G., et al. (2018). Role of PDE4 Family in Cardiomyocyte Physiology and Heart Failure. International Journal of Molecular Sciences, 19(11), 3505.

- Gurney, M. E., et al. (2019). Design and Synthesis of Selective Phosphodiesterase 4D (PDE4D) Allosteric Inhibitors for the Treatment of Fragile X Syndrome and Other Brain Disorders. Journal of Medicinal Chemistry, 62(9), 4494–4510.

- Giovannoni, M. P., et al. (2006). Novel pyrazolopyrimidopyridazinones with potent and selective phosphodiesterase 5 (PDE5) inhibitory activity as potential agents for treatment of erectile dysfunction. Journal of Medicinal Chemistry, 49(16), 4843–4853.

- Kukreja, R. C., & Ockaili, R. (2021). Cardiac Effects of Phosphodiesterase-5 Inhibitors: Efficacy and Safety. Current Pharmaceutical Design, 27(31), 3338–3347.

- van der Meijden, P. E. J., & Heemskerk, J. W. M. (2019). Effect of phosphodiesterase inhibitors on platelet function.

Sources

- 1. jocpr.com [jocpr.com]

- 2. promega.com [promega.com]

- 3. kar.kent.ac.uk [kar.kent.ac.uk]

- 4. researchgate.net [researchgate.net]

- 5. pubs.acs.org [pubs.acs.org]

- 6. CV Pharmacology | Phosphodiesterase Inhibitors [cvpharmacology.com]

- 7. academic.oup.com [academic.oup.com]

- 8. benchchem.com [benchchem.com]

- 9. Anti-platelet therapy: phosphodiesterase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Facile synthesis of 6-aryl 5-N-substituted pyridazinones: microwave-assisted Suzuki-Miyaura cross coupling of 6-chloropyridazinones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Pyridazinone derivatives as potential anti-inflammatory agents: synthesis and biological evaluation as PDE4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. Platelet aggregometry assay for evaluating the effects of platelet agonists and antiplatelet compounds on platelet function in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. mdpi.com [mdpi.com]

"mechanism of action of 5-(Hydroxymethyl)-6-phenyl-4,5-dihydro-3(2H)-pyridazinone"

An In-Depth Technical Guide on the Core Mechanism of Action of 5-(Hydroxymethyl)-6-phenyl-4,5-dihydro-3(2H)-pyridazinone

Introduction: The Therapeutic Potential of the Pyridazinone Scaffold

The pyridazinone nucleus is a versatile heterocyclic scaffold that has garnered significant attention in medicinal chemistry for its broad spectrum of pharmacological activities.[1][2][3] Derivatives of this core structure have been investigated for a wide range of therapeutic applications, including cardiovascular, anti-inflammatory, and anti-cancer treatments.[1][3] While direct experimental data on the specific molecule 5-(Hydroxymethyl)-6-phenyl-4,5-dihydro-3(2H)-pyridazinone is not extensively available in public literature, a comprehensive understanding of its probable mechanism of action can be elucidated by examining the well-established activities of its structural analogs, particularly the 6-phenyl-4,5-dihydro-3(2H)-pyridazinone derivatives. This guide will provide a detailed exploration of the most likely molecular mechanisms through which this compound exerts its biological effects, based on the extensive research conducted on this chemical class.

Part 1: Cardiotonic Effects via Phosphodiesterase III (PDE3) Inhibition

A prominent and well-documented activity of 6-phenyl-4,5-dihydro-3(2H)-pyridazinone derivatives is their cardiotonic effect, which is primarily attributed to the selective inhibition of phosphodiesterase III (PDE3).[4][5][6][7]

The Role of PDE3 in Cardiovascular Regulation

PDE3 is a key enzyme in cardiac and vascular smooth muscle cells that is responsible for the hydrolysis of cyclic adenosine monophosphate (cAMP), a critical second messenger.[5][8][9] By breaking down cAMP, PDE3 terminates its signaling cascade. In the heart, increased levels of cAMP lead to the activation of protein kinase A (PKA), which in turn phosphorylates various proteins involved in calcium handling, resulting in an increased influx of calcium ions and enhanced myocardial contractility (positive inotropic effect). In vascular smooth muscle, elevated cAMP levels promote relaxation, leading to vasodilation.

Mechanism of Action: PDE3 Inhibition by Pyridazinone Derivatives

Structurally related compounds to 5-(Hydroxymethyl)-6-phenyl-4,5-dihydro-3(2H)-pyridazinone have been shown to act as potent and selective inhibitors of PDE3.[7] By binding to the active site of the PDE3 enzyme, these pyridazinone derivatives prevent the hydrolysis of cAMP. The resulting increase in intracellular cAMP concentration in cardiac myocytes enhances the force of contraction. Simultaneously, the elevated cAMP levels in vascular smooth muscle cells cause vasodilation, reducing both preload and afterload on the heart. This dual action of inotropy and vasodilation is characteristic of a class of drugs known as "inodilators."

Signaling Pathway of PDE3 Inhibition

Caption: PDE3 Inhibition Pathway by 5-(Hydroxymethyl)-6-phenyl-4,5-dihydro-3(2H)-pyridazinone.

Experimental Protocol: PDE3 Inhibition Assay

A standard method to determine the PDE3 inhibitory activity of a compound involves a cell-free enzymatic assay.

Objective: To quantify the half-maximal inhibitory concentration (IC₅₀) of 5-(Hydroxymethyl)-6-phenyl-4,5-dihydro-3(2H)-pyridazinone against human recombinant PDE3.

Materials:

-

Human recombinant PDE3 enzyme

-

cAMP (substrate)

-

5'-Nucleotidase (from Crotalus atrox venom)

-

Test compound (5-(Hydroxymethyl)-6-phenyl-4,5-dihydro-3(2H)-pyridazinone)

-

Reference inhibitor (e.g., Milrinone or Levosimendan)

-

Assay buffer (e.g., Tris-HCl buffer, pH 7.5, containing MgCl₂ and BSA)

-

Inorganic phosphate detection reagent (e.g., Malachite Green)

-

96-well microplate

-

Microplate reader

Procedure:

-

Prepare serial dilutions of the test compound and the reference inhibitor in the assay buffer.

-

In a 96-well microplate, add the assay buffer, the test compound or reference inhibitor, and the human recombinant PDE3 enzyme.

-

Initiate the reaction by adding cAMP to each well.

-

Incubate the plate at 37°C for a specified period (e.g., 30 minutes).

-

Stop the first reaction by adding 5'-Nucleotidase to each well. This enzyme will convert the AMP produced by PDE3 into adenosine and inorganic phosphate (Pi).

-

Incubate the plate again at 37°C for a specified period (e.g., 15 minutes).

-

Terminate the second reaction and develop the color by adding the inorganic phosphate detection reagent.

-

Measure the absorbance at the appropriate wavelength (e.g., 620 nm) using a microplate reader.

-

Calculate the percentage of PDE3 inhibition for each concentration of the test compound.

-

Plot the percentage of inhibition against the logarithm of the compound concentration and determine the IC₅₀ value using non-linear regression analysis.

Part 2: Anti-inflammatory Mechanisms

The pyridazinone scaffold is a well-recognized pharmacophore for the development of anti-inflammatory agents.[2][10][11] The anti-inflammatory effects of these compounds are often multifactorial, involving the modulation of several key pathways in the inflammatory cascade.

Cyclooxygenase-2 (COX-2) Inhibition

A primary mechanism by which many anti-inflammatory drugs exert their effects is through the inhibition of cyclooxygenase (COX) enzymes, particularly the inducible isoform, COX-2.

Role of COX-2 in Inflammation: COX-2 is an enzyme that is upregulated at sites of inflammation and is responsible for the conversion of arachidonic acid into prostaglandins, which are key mediators of pain, fever, and inflammation. Selective inhibition of COX-2 over the constitutive isoform, COX-1 (which is involved in gastric cytoprotection and platelet function), is a desirable characteristic for anti-inflammatory drugs to reduce gastrointestinal side effects.

Pyridazinone Derivatives as COX-2 Inhibitors: Several studies have reported that pyridazinone derivatives can act as selective COX-2 inhibitors.[2][10] This selectivity is thought to contribute to a more favorable safety profile compared to non-steroidal anti-inflammatory drugs (NSAIDs) that inhibit both COX-1 and COX-2.

Signaling Pathway of COX-2 Inhibition:

Caption: PDE4 Inhibition Pathway in Immune Cells.

Experimental Protocol: PDE4 Inhibition and Cytokine Release Assay

Objective: To assess the PDE4 inhibitory activity of the test compound and its effect on cytokine release from human peripheral blood mononuclear cells (PBMCs).

Part A: PDE4 Enzymatic Assay:

-

Follow a similar procedure as the PDE3 inhibition assay described above, but use human recombinant PDE4 enzyme and a PDE4-specific reference inhibitor (e.g., Rolipram).

Part B: Cytokine Release Assay:

-

Isolate PBMCs from healthy human blood using density gradient centrifugation.

-

Culture the PBMCs in a 96-well plate.

-

Pre-treat the cells with various concentrations of the test compound for 1 hour.

-

Stimulate the cells with a pro-inflammatory agent, such as lipopolysaccharide (LPS).

-

Incubate the cells for 24 hours.

-

Collect the cell culture supernatant.

-

Measure the concentration of TNF-α in the supernatant using an ELISA (Enzyme-Linked Immunosorbent Assay) kit.

-

Calculate the percentage of inhibition of TNF-α production for each concentration of the test compound and determine the IC₅₀ value.

Conclusion

Based on the extensive body of research on 6-phenyl-4,5-dihydro-3(2H)-pyridazinone derivatives, the mechanism of action of 5-(Hydroxymethyl)-6-phenyl-4,5-dihydro-3(2H)-pyridazinone can be postulated to be multi-faceted. The primary probable mechanisms include:

-

Cardiotonic and vasodilatory effects through the selective inhibition of Phosphodiesterase 3 (PDE3) .

-

Anti-inflammatory effects mediated by a combination of:

-

Cyclooxygenase-2 (COX-2) inhibition , reducing the synthesis of pro-inflammatory prostaglandins.

-

Phosphodiesterase 4 (PDE4) inhibition , leading to the suppression of pro-inflammatory cytokine release from immune cells.

-

It is crucial to emphasize that while these mechanisms are highly probable based on structure-activity relationships, direct experimental validation is necessary to definitively characterize the pharmacological profile of 5-(Hydroxymethyl)-6-phenyl-4,5-dihydro-3(2H)-pyridazinone. The experimental protocols provided in this guide offer a robust framework for such investigations. The versatile pyridazinone core continues to be a promising scaffold for the development of novel therapeutics targeting a range of diseases.

References

-

Anti-inflammatory activity of pyridazinones: A review. (2022). Archiv der Pharmazie. [Link]

-

Pyridazinone: Current Progress in Synthesis of its Derivatives and Biological Activity. (2025). Medicinal Chemistry. [Link]

-

Recent Advances in Anti-inflammatory Potential of Pyridazinone Derivatives. (2022). Current Drug Discovery Technologies. [Link]

-

Pyridazinone: Current Progress in Synthesis of its Derivatives and Biological Activity. (2025). Medicinal Chemistry. [Link]

-

Wang, T., et al. (2008). Design, Synthesis and Structure-Activity Relationship Studies of 6-Phenyl-4,5-dihydro-3(2H)-pyridazinone Derivatives as Cardiotonic Agents. Arzneimittelforschung. [Link]

-

Synthesis and biological evaluation of some new pyridazinone derivatives. (2012). Journal of the Serbian Chemical Society. [Link]

-

Cantini, N., et al. (2022). Pyridazinones and Structurally Related Derivatives with Anti-Inflammatory Activity. Molecules. [Link]

-

Synthesis, Spectroscopic Characterization, Antibacterial Activity, and Computational Studies of Novel Pyridazinone Derivatives. (2022). Molecules. [Link]

-

Allart-Simon, I., et al. (2021). Pyridazinone derivatives as potential anti-inflammatory agents: synthesis and biological evaluation as PDE4 inhibitors. RSC Medicinal Chemistry. [Link]

-

Synthesis and biological evaluation of new 3(2H)-pyridazinone derivatives as non-toxic anti-proliferative compounds against human colon carcinoma HCT116 cells. (2018). Scientific Reports. [Link]

-

Pyridazinone: an attractive lead for anti-inflammatory and analgesic drug discovery. (2019). Future Medicinal Chemistry. [Link]

-

Design, synthesis and structure-activity relationship studies of 6-phenyl-4,5-dihydro-3(2H)-pyridazinone derivatives as cardiotonic agents. (2008). Arzneimittelforschung. [Link]

-

Synthesis of new 4,5-3(2H)pyridazinone derivatives and their cardiotonic, hypotensive, and platelet aggregation inhibition activities. (2012). Archiv der Pharmazie. [Link]

-

Alghamdi, S., & Asif, M. (2021). Pyridazine Derivatives Act as Phosphodiesterase-III, IV, and V Inhibitors. Journal of Applied Organometallic Chemistry. [Link]

-

A novel class of cardiotonics. Synthesis and pharmacological properties of [4-(substituted-amino)phenyl]pyridazinones and related derivatives. (1987). Journal of Medicinal Chemistry. [Link]

-

Pharmacological activities of pyridazines and pyridazinone Derivatives: A Review on biologically active scaffold. (2016). SAR Publication. [Link]

-

A Review on Pyridazinone Ring Containing Various Cardioactive Agents. (2018). Cardiovascular & Hematological Agents in Medicinal Chemistry. [Link]

-

Wang, T., et al. (2007). Synthesis and bioactivity of 6-phenyl-4,5-dihydro-3(2H)-pyridazinone derivatives. Arzneimittelforschung. [Link]

-

Pyridazine derivatives act as phosphodiesterase-III, IV, and V Inhibitors. (2021). Sami Publishing Company. [Link]

-

Pyridazine derivatives act as phosphodiesterase-III, IV, and V Inhibitors. (2021). ResearchGate. [Link]

-

Phosphodiesterase inhibitors. Part 1: Synthesis and structure-activity relationships of pyrazolopyridine-pyridazinone PDE inhibitors developed from ibudilast. (2011). Bioorganic & Medicinal Chemistry Letters. [Link]

-

Wang, T., et al. (2007). Synthesis and Bioactivity of 6-Phenyl-4,5-dihydro-3(2H)-pyridazinone Derivatives. Arzneimittel-Forschung. [Link]

-

Synthesis and Bioactivity of 6-Phenyl-4,5-dihydro-3(2H)-pyridazinone Derivatives. (2007). Arzneimittelforschung. [Link]

-

An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer. (2021). Future Medicinal Chemistry. [Link]

-

Pyridazinone: An important element of pharmacophore possessing broad spectrum of activity. (2025). ResearchGate. [Link]

-

Pyridazin-3(2H)-ones: Synthesis, reactivity, applications in pharmacology and agriculture. (2014). Journal of Chemical and Pharmaceutical Research. [Link]

-

PYRIDAZINONE AS VERSATILE SCAFFOLD IN DRUG DISCOVERY: VIEW ON CURRENT DEVELOPMENT. (2026). Journal of Chemical Technology and Metallurgy. [Link]

Sources

- 1. Pyridazinone: Current Progress in Synthesis of its Derivatives and Biological Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Recent Advances in Anti-inflammatory Potential of Pyridazinone Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. benthamdirect.com [benthamdirect.com]

- 4. Synthesis of new 4,5-3(2H)pyridazinone derivatives and their cardiotonic, hypotensive, and platelet aggregation inhibition activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. jaoc.samipubco.com [jaoc.samipubco.com]

- 6. jchemrev.com [jchemrev.com]

- 7. Thieme E-Journals - Arzneimittelforschung / Abstract [thieme-connect.com]

- 8. jaoc.samipubco.com [jaoc.samipubco.com]

- 9. researchgate.net [researchgate.net]

- 10. Anti-inflammatory activity of pyridazinones: A review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. tandfonline.com [tandfonline.com]

Unlocking the Therapeutic Potential of 5-(Hydroxymethyl)-6-phenyl-4,5-dihydro-3(2H)-pyridazinone: A Technical Guide to Target Identification and Validation

This in-depth technical guide provides a comprehensive exploration of the potential therapeutic targets of the novel compound, 5-(Hydroxymethyl)-6-phenyl-4,5-dihydro-3(2H)-pyridazinone. Designed for researchers, scientists, and drug development professionals, this document synthesizes current knowledge of the broader pyridazinone class of compounds to propose and detail methodologies for validating high-potential therapeutic targets for this specific molecule. We will delve into the mechanistic underpinnings of these targets and provide actionable, field-proven experimental protocols to empower your research and development endeavors.

Introduction: The Pyridazinone Scaffold - A Privileged Structure in Medicinal Chemistry

The pyridazinone core is a six-membered heterocyclic motif that has consistently emerged as a "versatile" and privileged scaffold in the discovery of new therapeutic agents.[1] Derivatives of this structure have demonstrated a remarkable breadth of biological activities, spanning cardiovascular, anti-inflammatory, anticancer, and central nervous system disorders.[1][2] This wide pharmacological spectrum is attributed to the ability of the pyridazinone ring system to interact with a diverse array of biological targets.[2] While direct studies on 5-(Hydroxymethyl)-6-phenyl-4,5-dihydro-3(2H)-pyridazinone are not yet prevalent in the public domain, the extensive research on structurally similar analogs provides a strong foundation for hypothesizing its therapeutic potential. The presence of the 6-phenyl group and the 4,5-dihydro-3(2H)-pyridazinone core is a recurring feature in many biologically active molecules, suggesting that this compound is a promising candidate for further investigation.[3][4]

This guide will focus on three high-potential therapeutic target families for 5-(Hydroxymethyl)-6-phenyl-4,5-dihydro-3(2H)-pyridazinone, based on the established pharmacology of the pyridazinone scaffold:

-

Phosphodiesterases (PDEs): Key regulators of intracellular signaling.

-

Cyclooxygenases (COXs): Central enzymes in the inflammatory cascade.

-

Protein Tyrosine Kinases (PTKs): Critical mediators of cellular growth and proliferation.

For each target class, we will explore the scientific rationale for its selection, the associated signaling pathways, and detailed protocols for experimental validation.

Section 1: Phosphodiesterases (PDEs) as a Primary Target for Cardiovascular and Anti-inflammatory Effects

Scientific Rationale

The inhibition of phosphodiesterases, enzymes that hydrolyze cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP), is a well-established mechanism of action for many pyridazinone derivatives, particularly in the context of cardiovascular and inflammatory diseases.[5][6]

-

Cardiovascular Effects (PDE3 Inhibition): A significant body of evidence points to 4,5-dihydropyridazinone derivatives as potent inhibitors of cardiac phosphodiesterase III (PDE3).[5] Inhibition of PDE3 in cardiac and vascular smooth muscle cells leads to an increase in intracellular cAMP levels. This, in turn, results in vasodilation, bronchodilation, and positive inotropic effects on the heart.[5] Several pyridazinone-based drugs, such as pimobendan and levosimendan, exert their cardiotonic effects through this mechanism.[7] The structural similarity of 5-(Hydroxymethyl)-6-phenyl-4,5-dihydro-3(2H)-pyridazinone to these known PDE3 inhibitors makes this enzyme a highly probable target.

-

Anti-inflammatory Effects (PDE4 Inhibition): Phosphodiesterase 4 (PDE4) is predominantly expressed in immune and airway cells and plays a crucial role in regulating inflammatory responses.[6] Inhibition of PDE4 leads to an elevation of intracellular cAMP, which in turn suppresses the production of pro-inflammatory cytokines and chemokines.[6] Several pyridazinone derivatives have been developed as PDE4 inhibitors for the treatment of inflammatory conditions like asthma and chronic obstructive pulmonary disease (COPD).[6]

Signaling Pathway: PDE Inhibition and Downstream Effects

The signaling cascade initiated by PDE inhibition is a cornerstone of cellular regulation. The following diagram illustrates the general mechanism.

Caption: PDE Inhibition Signaling Pathway.

Experimental Protocols for Target Validation

This assay directly measures the ability of the test compound to inhibit the enzymatic activity of purified PDE isoforms.

Methodology:

-

Reagents and Materials:

-

Purified recombinant human PDE3 and PDE4 enzymes.

-

Fluorescently labeled cAMP or cGMP substrate.

-

Assay buffer (e.g., Tris-HCl, MgCl2).

-

Test compound (5-(Hydroxymethyl)-6-phenyl-4,5-dihydro-3(2H)-pyridazinone) dissolved in DMSO.

-

Positive control inhibitors (e.g., milrinone for PDE3, roflumilast for PDE4).

-

384-well microplates.

-

Fluorescence plate reader.

-

-

Procedure:

-

Prepare a serial dilution of the test compound in assay buffer.

-

Add a fixed concentration of the PDE enzyme to each well of the microplate.

-

Add the serially diluted test compound or control to the wells.

-

Incubate for a defined period (e.g., 15 minutes) at room temperature to allow for compound-enzyme interaction.

-

Initiate the enzymatic reaction by adding the fluorescently labeled cAMP/cGMP substrate.

-

Incubate for a specific time (e.g., 60 minutes) at 37°C.

-

Stop the reaction by adding a stop solution.

-

Measure the fluorescence intensity using a plate reader. The signal is inversely proportional to PDE activity.

-

-

Data Analysis:

-

Calculate the percentage of inhibition for each compound concentration relative to the vehicle control (DMSO).

-

Plot the percentage of inhibition against the logarithm of the compound concentration.

-

Determine the IC50 value (the concentration of the compound that causes 50% inhibition) by fitting the data to a four-parameter logistic equation.

-

| Parameter | Description |

| IC50 | The half-maximal inhibitory concentration of the test compound. |

| Enzyme Selectivity | Comparison of IC50 values across different PDE isoforms to determine selectivity. |

This assay measures the effect of the compound on intracellular second messenger levels in a cellular context.

Methodology:

-

Cell Lines:

-

For PDE3: Human aortic smooth muscle cells (HASMC) or a similar cardiovascular cell line.

-

For PDE4: Human peripheral blood mononuclear cells (PBMCs) or a macrophage cell line (e.g., U937).

-

-

Procedure:

-

Culture the chosen cell line to the desired confluency in multi-well plates.

-

Pre-treat the cells with various concentrations of the test compound for a specified duration.

-

Stimulate the cells with an agent that increases cAMP or cGMP production (e.g., forskolin for cAMP, sodium nitroprusside for cGMP).

-

Lyse the cells to release intracellular contents.

-

Quantify the levels of cAMP or cGMP in the cell lysates using a commercially available ELISA or HTRF assay kit.

-

-

Data Analysis:

-

Normalize the cAMP/cGMP levels to the total protein concentration in each well.

-

Calculate the fold-change in cAMP/cGMP levels in compound-treated cells compared to vehicle-treated cells.

-

Determine the EC50 value (the concentration of the compound that produces 50% of the maximal effect).

-

Section 2: Cyclooxygenases (COX) as a Target for Anti-inflammatory Activity

Scientific Rationale

Cyclooxygenase (COX) enzymes, which exist in two main isoforms (COX-1 and COX-2), are responsible for the synthesis of prostaglandins, key mediators of inflammation and pain.[8] Several studies have identified pyridazinone derivatives as promising inhibitors of COX-2.[7][8] Selective inhibition of COX-2 is a desirable therapeutic strategy for treating inflammation while minimizing the gastrointestinal side effects associated with non-selective COX inhibitors (NSAIDs) that also inhibit the constitutively expressed COX-1. Given the structural features of 5-(Hydroxymethyl)-6-phenyl-4,5-dihydro-3(2H)-pyridazinone, it is plausible that it could interact with the active site of COX enzymes.

Signaling Pathway: COX Inhibition and Prostaglandin Synthesis

The inhibition of COX enzymes disrupts the conversion of arachidonic acid into prostaglandins, thereby reducing the inflammatory response.

Caption: COX Inhibition and Prostaglandin Synthesis Pathway.

Experimental Protocols for Target Validation

This assay directly measures the ability of the test compound to inhibit the activity of purified COX-1 and COX-2 enzymes.

Methodology:

-

Reagents and Materials:

-

Purified ovine or human COX-1 and COX-2 enzymes.

-

Arachidonic acid (substrate).

-

Colorimetric or fluorometric probe for prostaglandin detection.

-

Assay buffer.

-

Test compound and positive controls (e.g., indomethacin for non-selective, celecoxib for COX-2 selective).

-

-

Procedure:

-

Add the COX enzyme to the wells of a microplate.

-

Add serially diluted test compound or controls.

-

Incubate to allow for compound-enzyme binding.

-

Initiate the reaction by adding arachidonic acid.

-

Incubate for a defined period.

-

Measure the production of prostaglandins using a suitable detection method (e.g., colorimetric ELISA for PGE2).

-

-

Data Analysis:

-

Calculate the percentage of inhibition for each compound concentration.

-

Determine the IC50 values for both COX-1 and COX-2.

-

Calculate the COX-2 selectivity index (IC50 COX-1 / IC50 COX-2).

-

| Parameter | Description |

| IC50 (COX-1) | The half-maximal inhibitory concentration for COX-1. |

| IC50 (COX-2) | The half-maximal inhibitory concentration for COX-2. |

| COX-2 Selectivity Index | A ratio indicating the compound's preference for inhibiting COX-2 over COX-1. A higher value indicates greater selectivity. |

This ex vivo assay provides a more physiologically relevant assessment of COX inhibition.

Methodology:

-

Sample Collection:

-

Collect fresh whole blood from healthy human volunteers.

-

-

Procedure:

-

Aliquot the whole blood into tubes containing the test compound at various concentrations.

-

For COX-1 activity, allow the blood to clot to induce thromboxane B2 (TXB2) production.

-

For COX-2 activity, stimulate the blood with lipopolysaccharide (LPS) to induce prostaglandin E2 (PGE2) production.

-

Incubate for a specified time.

-

Centrifuge to separate the serum or plasma.

-

Measure the levels of TXB2 (a stable metabolite of the COX-1 product TXA2) and PGE2 using ELISA.

-

-

Data Analysis:

-

Determine the IC50 values for the inhibition of TXB2 and PGE2 production.

-

Assess the COX-2 selectivity in a more complex biological matrix.

-

Section 3: Protein Tyrosine Kinases (PTKs) as a Target for Anticancer Activity

Scientific Rationale

The pyridazinone scaffold is increasingly recognized as a viable core for the development of potent anticancer agents that target various pathways in cancer cells.[2][5] Many of these pathways are regulated by protein tyrosine kinases (PTKs), which are frequently dysregulated in cancer, leading to uncontrolled cell growth and proliferation. While specific PTK targets for pyridazinones are diverse, this class of compounds has shown promise in inhibiting kinases involved in oncogenic signaling.[1] Therefore, screening 5-(Hydroxymethyl)-6-phenyl-4,5-dihydro-3(2H)-pyridazinone against a panel of cancer-relevant PTKs is a logical step in exploring its potential as an anticancer agent.

Signaling Pathway: General Tyrosine Kinase Inhibition

Inhibition of a specific PTK can block a critical signaling node, leading to the suppression of cancer cell proliferation and survival.

Caption: General Receptor Tyrosine Kinase Inhibition Pathway.

Experimental Protocols for Target Validation

This high-throughput screening approach assesses the inhibitory activity of the test compound against a broad range of kinases.

Methodology:

-

Service Providers:

-

Utilize a commercial kinase screening service that offers a panel of hundreds of purified human kinases.

-

-

Procedure:

-

Submit the test compound at one or more concentrations (e.g., 1 µM and 10 µM).

-

The service provider will perform in vitro kinase activity assays (e.g., radiometric, fluorescence-based) for each kinase in the panel in the presence of the compound.

-

-

Data Analysis:

-

The primary output is the percentage of inhibition for each kinase at the tested concentrations.

-

Identify "hits" – kinases that are significantly inhibited by the compound.

-

This provides a broad overview of the compound's kinase selectivity profile.

-

| Parameter | Description |

| % Inhibition | The degree to which the compound inhibits the activity of each kinase in the panel. |

| KinomeScan® or similar | A visual representation of the compound's interactions across the human kinome. |

This assay evaluates the effect of the compound on the growth and viability of cancer cell lines.

Methodology:

-

Cell Lines:

-

Select a panel of human cancer cell lines representing different tumor types. It is beneficial to include cell lines known to be dependent on specific PTKs identified as potential hits from the kinase panel screen.

-

-

Procedure:

-

Seed the cancer cells in 96-well plates and allow them to adhere overnight.

-

Treat the cells with a range of concentrations of the test compound.

-

Incubate for a prolonged period (e.g., 72 hours).

-

Assess cell viability using a suitable assay, such as the MTT or CellTiter-Glo® assay.

-

-

Data Analysis:

-

Calculate the percentage of cell growth inhibition for each compound concentration.

-

Determine the GI50 (the concentration that causes 50% growth inhibition) for each cell line.

-

This experiment confirms that the compound inhibits the activity of the target kinase within the cancer cells.

Methodology:

-

Procedure:

-

Treat the selected cancer cell line with the test compound at various concentrations for a defined period.

-

Lyse the cells and collect the protein extracts.

-

Separate the proteins by SDS-PAGE and transfer them to a membrane.

-

Probe the membrane with primary antibodies specific for the phosphorylated form of the target kinase and the total form of the kinase.

-

Use secondary antibodies conjugated to a detection enzyme (e.g., HRP) and visualize the protein bands.

-

-

Data Analysis:

-

Quantify the band intensities to determine the ratio of phosphorylated protein to total protein.

-

A dose-dependent decrease in the phosphorylation of the target kinase indicates successful target engagement and inhibition by the compound.

-

Conclusion

The pyridazinone scaffold represents a highly promising starting point for the development of novel therapeutics. Based on a comprehensive review of the existing literature, 5-(Hydroxymethyl)-6-phenyl-4,5-dihydro-3(2H)-pyridazinone is a compelling candidate for investigation as an inhibitor of phosphodiesterases (PDE3 and PDE4), cyclooxygenases (COX-1 and COX-2), and various protein tyrosine kinases. The experimental workflows detailed in this guide provide a robust framework for systematically evaluating these potential therapeutic targets. Through a combination of in vitro enzymatic assays, cell-based functional assays, and target engagement studies, researchers can effectively elucidate the mechanism of action of this novel compound and pave the way for its further development as a potential treatment for cardiovascular, inflammatory, or oncological diseases.

References

-

ResearchGate. (2025). Pyridazinone: An important element of pharmacophore possessing broad spectrum of activity | Request PDF. [Link]

-

National Institutes of Health. (n.d.). An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer. [Link]

-

PubMed. (n.d.). Pyridazines. Part XXIX: synthesis and platelet aggregation inhibition activity of 5-substituted-6-phenyl-3(2H)-pyridazinones. Novel aspects of their biological actions. [Link]

-

Semantic Scholar. (n.d.). Synthesis and Bioactivity of 6-Phenyl-4,5-dihydro-3(2H)-pyridazinone Derivatives. [Link]

-

PubMed Central. (2021). Pyridazinone derivatives as potential anti-inflammatory agents: synthesis and biological evaluation as PDE4 inhibitors. [Link]

-

PubMed. (n.d.). Pyridazine and Pyridazinone in Medicinal Chemistry: Synthesis and Antiinflammatory Pathways Targeting TxA2, TNF-α, and IL-6. [Link]

-

National Institutes of Health. (n.d.). Synthesis and Biological Evaluation of 12-Aryl-11-hydroxy-5,6-dihydropyrrolo[2″,1″:3′,4′]pyrazino[1′,2′:1,5]pyrrolo[2,3-d]pyridazine-8(9H)-one Derivatives as Potential Cytotoxic Agents. [Link]

-

Bentham Science. (n.d.). Pyridazinone: Current Progress in Synthesis of its Derivatives and Biological Activity. [Link]

-

MDPI. (2021). Synthesis, Crystal Structure, and Biological Evaluation of Novel 5-Hydroxymethylpyrimidines. [Link]

-

SAR Publication. (n.d.). Pharmacological activities of pyridazines and pyridazinone Derivatives: A Review on biologically active scaffold. [Link]

-

ResearchGate. (n.d.). Pyridazinone: An Attractive Lead for Anti-Inflammatory and Analgesic Drug Discovery | Request PDF. [Link]

-

PubMed Central. (n.d.). Therapeutic Potential of Tricyclic Pyridazinone-Based Molecules: An Overview. [Link]

-

Journal of Chemical Technology and Metallurgy. (2026). PYRIDAZINONE AS VERSATILE SCAFFOLD IN DRUG DISCOVERY: VIEW ON CURRENT DEVELOPMENT. [Link]

-

Bentham Science. (n.d.). Diverse Pharmacological Potential of Pyridazine Analogs against Various Diseases. [Link]

-

PubMed. (n.d.). Synthesis and evaluation of 2-substituted-6-phenyl-4,5-dihydropyridazin-3(2H)-ones as potent inodilators. [Link]

-

Semantic Scholar. (n.d.). Pharmacological activities of pyridazines and pyridazinone Derivatives: A Review on biologically active scaffold. [Link]

Sources

- 1. PYRIDAZINONE AS VERSATILE SCAFFOLD IN DRUG DISCOVERY: VIEW ON CURRENT DEVELOPMENT | Journal of Chemical Technology and Metallurgy [j.uctm.edu]

- 2. Pyridazinone: Current Progress in Synthesis of its Derivatives and Biological Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis and evaluation of 2-substituted-6-phenyl-4,5-dihydropyridazin-3(2H)-ones as potent inodilators - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Pyridazinone derivatives as potential anti-inflammatory agents: synthesis and biological evaluation as PDE4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Diverse Pharmacological Potential of Pyridazine Analogs against Various Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

The Pyridazinone Scaffold: A Privileged Core for the Discovery of Novel Bioactive Compounds

A Senior Application Scientist's In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction: The Enduring Potential of the Pyridazinone Nucleus